

Toxicological Profile of Metolcarb: An In-depth Technical Guide

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Compound of Interest

Compound Name: Metolcarb-d3

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Abstract

Metolcarb, a carbamate insecticide, exerts its primary toxic effect through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This guide provides a comprehensive overview of the toxicological profile of Metolcarb, summarizing available data on its acute toxicity, genotoxicity, and mechanism of action. While specific data on the toxicological effects of Metolcarb's isomers and its chronic, carcinogenic, reproductive, and developmental toxicity are limited in the public domain, this guide presents the established knowledge on Metolcarb and relevant data from related carbamates to offer a broader understanding. Detailed experimental protocols for key toxicological assays are provided, alongside visualizations of the pertinent signaling pathways to support further research and risk assessment.

Introduction

Metolcarb (3-methylphenyl methylcarbamate) is a carbamate insecticide that has been used to control a variety of insect pests.^[1] Like other carbamates, its mode of action involves the inhibition of acetylcholinesterase (AChE), leading to an accumulation of the neurotransmitter acetylcholine (ACh) at nerve synapses and neuromuscular junctions. This disruption of normal nerve impulse transmission results in the characteristic signs of cholinergic toxicity. This technical guide aims to provide a detailed summary of the known toxicological properties of

Metolcarb, intended for use by researchers and professionals in toxicology and drug development.

Acute Toxicity

Metolcarb is classified as moderately hazardous (Class II) by the World Health Organization (WHO). It exhibits toxicity through oral, dermal, and inhalation routes of exposure.

Table 1: Acute Toxicity of Metolcarb

Species	Route	LD50/LC50	Reference
Rat	Oral	268 mg/kg	
Mouse	Oral	109 mg/kg	
Rat	Dermal	>6000 mg/kg	
Rat	Inhalation (4h)	475 mg/m ³	

Genotoxicity

Studies have investigated the genotoxic potential of Metolcarb. An in-vitro Ames test using *Salmonella typhimurium* strains TA97, TA98, TA100, and TA102 showed that Metolcarb was mutagenic in strain TA98 at doses of 0.1, 1, and 10 μ g/plate without metabolic activation (S9). Additionally, a study using the *Allium cepa* test demonstrated that Metolcarb induced chromosomal aberrations, including disturbed anaphase-telophase, chromosome laggards, stickiness, and bridges.

Chronic Toxicity, Carcinogenicity, and Reproductive/Developmental Toxicity

Specific long-term toxicity, carcinogenicity, and reproductive/developmental toxicity studies on Metolcarb are not readily available in the reviewed literature. However, studies on other carbamates can provide some insight. For instance, a long-term carcinogenicity bioassay of methyl carbamate in F344 rats showed an increased incidence of liver carcinomas at doses of 200 mg/kg and 400 mg/kg. It is important to note that these findings for a related compound do not definitively predict the effects of Metolcarb. Standardized protocols for these types of

studies, such as OECD Guidelines 451 (Carcinogenicity Studies), 416 (Two-Generation Reproduction Toxicity Study), and 414 (Prenatal Developmental Toxicity Study), are available and would be the basis for any future investigations.

Neurotoxicity

The primary neurotoxic effect of Metolcarb is the inhibition of acetylcholinesterase. This leads to a cholinergic crisis characterized by a range of symptoms due to the overstimulation of muscarinic and nicotinic acetylcholine receptors.

Clinical Signs of Metolcarb Exposure:

- **Muscarinic Effects:** Salivation, lacrimation, urination, defecation, gastrointestinal distress, emesis (SLUDGE), bradycardia, bronchospasm, and miosis (pupil constriction).
- **Nicotinic Effects:** Muscle fasciculations, cramping, weakness, tachycardia, and hypertension.
- **Central Nervous System (CNS) Effects:** Headache, dizziness, anxiety, confusion, convulsions, and respiratory depression.

While specific in-vivo neurotoxicity studies on Metolcarb following guidelines like OECD 424 are not detailed in the available literature, the known mechanism of action provides a strong basis for understanding its neurotoxic potential.

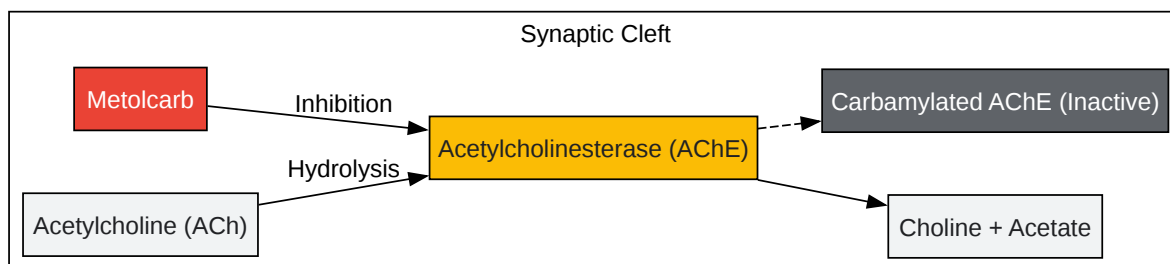
Mechanism of Action: Acetylcholinesterase Inhibition

Metolcarb, as a carbamate insecticide, acts as a reversible inhibitor of acetylcholinesterase. The carbamoyl group of Metolcarb binds to the serine hydroxyl group in the active site of the enzyme, forming a carbamylated enzyme that is temporarily inactive. This prevents the breakdown of acetylcholine, leading to its accumulation in the synaptic cleft and continuous stimulation of cholinergic receptors.

Signaling Pathways

Acetylcholinesterase Inhibition Pathway

The following diagram illustrates the mechanism of acetylcholinesterase inhibition by Metolcarb.

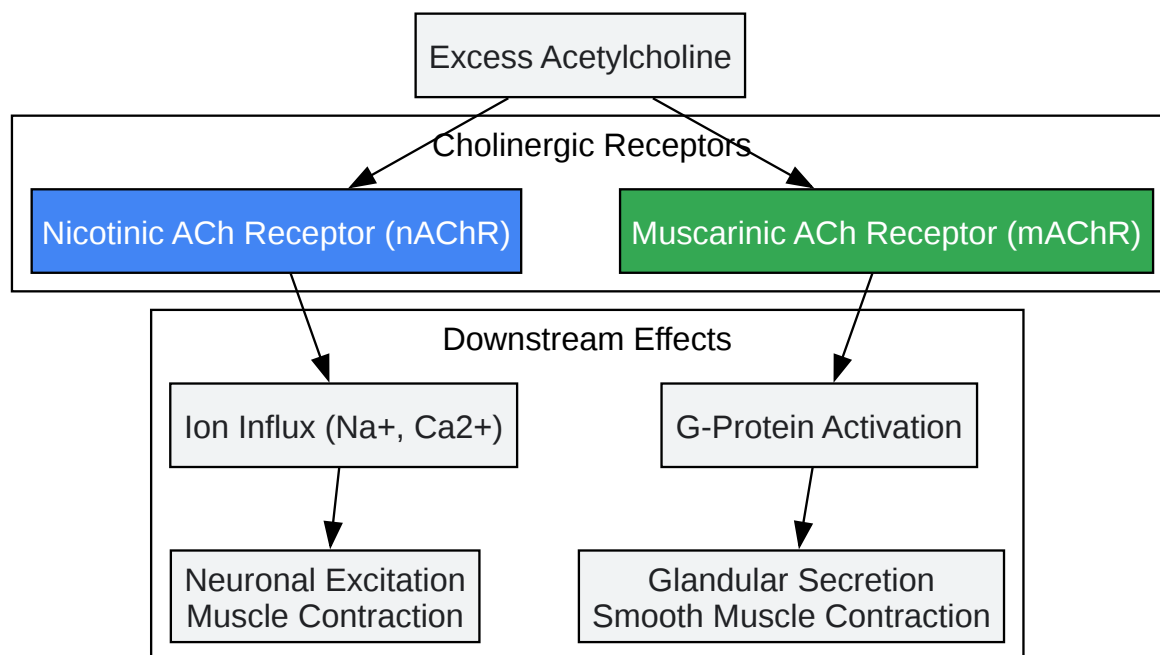


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Caption: Mechanism of Acetylcholinesterase Inhibition by Metolcarb.

Cholinergic Receptor Signaling Pathway

The accumulation of acetylcholine leads to the overstimulation of both nicotinic and muscarinic acetylcholine receptors, triggering downstream signaling cascades.



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Caption: Simplified Cholinergic Receptor Signaling Pathway.

Experimental Protocols

Acute Oral Toxicity (OECD Guideline 423: Acute Toxic Class Method)

- Principle: This method uses a stepwise procedure with a small number of animals per step to classify a substance into a toxicity class based on the observed mortality.
- Test Animals: Typically, young adult rats of a single sex (usually females) are used.
- Procedure:
 - Animals are fasted prior to dosing.
 - A single dose of the test substance is administered by gavage. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

- A group of three animals is used for each step.
- The animals are observed for mortality and clinical signs of toxicity for up to 14 days.
- The outcome of the first step determines the next step:
 - If mortality occurs in two or three animals, the test is stopped, and the substance is classified in that toxicity class.
 - If one animal dies, the test is repeated at the same dose level with three more animals.
 - If no animals die, the next higher dose level is tested.
- Endpoint: Classification of the substance into a GHS category for acute oral toxicity.

Acute Dermal Toxicity (OECD Guideline 402)

- Principle: This test assesses the potential adverse effects of a single dermal exposure to a substance.
- Test Animals: Young adult rats are commonly used.
- Procedure:
 - The fur on the dorsal area of the trunk of the animals is clipped.
 - The test substance is applied uniformly over an area of at least 10% of the body surface.
 - The application site is covered with a porous gauze dressing for 24 hours.
 - After the exposure period, the remaining test substance is removed.
 - Animals are observed for mortality and signs of toxicity for 14 days. Body weight is recorded weekly.
 - A limit test at 2000 mg/kg is often performed first. If no mortality or compound-related toxicity is observed, no further testing is needed.
- Endpoint: Determination of the LD50 or classification of dermal toxicity.

Acute Inhalation Toxicity (OECD Guideline 403)

- Principle: This guideline describes methods to assess the toxicity of a substance when administered by inhalation for a short period.
- Test Animals: Young adult rats are the preferred species.
- Procedure:
 - Animals are exposed to the test substance as a gas, vapor, or aerosol in a dynamic inhalation chamber.
 - The exposure duration is typically 4 hours.
 - Several concentration groups are used to determine a concentration-response curve.
 - Animals are observed for mortality and clinical signs of toxicity during and after exposure for up to 14 days.
 - Body weights are recorded, and a gross necropsy is performed at the end of the study.
- Endpoint: Determination of the median lethal concentration (LC50).

Bacterial Reverse Mutation Test (Ames Test)

- Principle: This in-vitro assay uses several strains of *Salmonella typhimurium* that are auxotrophic for histidine to detect gene mutations.
- Procedure:
 - The tester strains (e.g., TA98, TA100) are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix, derived from rat liver).
 - The bacteria are then plated on a minimal agar medium that lacks histidine.
 - The plates are incubated for 48-72 hours.

- Only bacteria that have undergone a reverse mutation to regain the ability to synthesize histidine will grow and form colonies.
- The number of revertant colonies is counted and compared to the number of spontaneous revertants in the negative control.
- Endpoint: A significant, dose-dependent increase in the number of revertant colonies indicates that the substance is mutagenic.

Cholinesterase Activity Assay

- Principle: This assay measures the activity of acetylcholinesterase in a biological sample (e.g., red blood cells, plasma, or brain homogenate) to assess the extent of inhibition by a compound like Metolcarb. The Ellman's method is a common colorimetric assay.
- Procedure:
 - The biological sample is incubated with the substrate acetylthiocholine.
 - AChE in the sample hydrolyzes acetylthiocholine to thiocholine and acetate.
 - Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid.
 - The rate of formation of this yellow product is measured spectrophotometrically at 412 nm.
 - The activity of AChE is proportional to the rate of color change.
- Endpoint: The percentage of AChE inhibition is calculated by comparing the enzyme activity in the presence of the inhibitor to the activity in its absence.

Metolcarb Isomers

Metolcarb possesses a chiral center, meaning it can exist as different stereoisomers (enantiomers). The toxicological properties of individual isomers of Metolcarb have not been extensively studied and reported in the available literature. It is well-established for other chiral pesticides that enantiomers can exhibit different biological activities, including toxicity and environmental fate. Therefore, the toxicological data presented in this guide for Metolcarb likely

represent the racemic mixture. Further research is needed to isolate and characterize the toxicological profiles of individual Metolcarb enantiomers.

Conclusion

Metolcarb is a moderately toxic carbamate insecticide with a well-defined primary mechanism of action involving the reversible inhibition of acetylcholinesterase. Its acute toxicity profile is established, and there is evidence of its genotoxic potential. However, significant data gaps remain concerning the specific toxicity of its isomers, as well as its long-term effects, including chronic toxicity, carcinogenicity, and reproductive and developmental toxicity. The detailed experimental protocols and signaling pathway diagrams provided in this guide serve as a valuable resource for researchers and professionals involved in the toxicological assessment of Metolcarb and related compounds. Future research should focus on addressing the existing data gaps to enable a more complete and accurate risk assessment of this compound.

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References

- 1. Metolcarb - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Toxicological Profile of Metolcarb: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12414777#toxicological-profile-of-metolcarb-and-its-isomers]

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